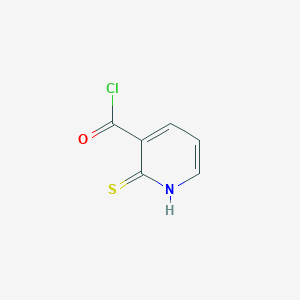

2-Mercaptonicotinoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylidene-1H-pyridine-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNOS/c7-5(9)4-2-1-3-8-6(4)10/h1-3H,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOCQXBIBWJRGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Mercaptonicotinoyl Chloride

Precursor Derivations: From 2-Mercaptonicotinic Acid

The principal and most direct route to 2-Mercaptonicotinoyl chloride begins with its corresponding carboxylic acid, 2-Mercaptonicotinic acid. This precursor serves as the foundational substrate for the transformation of the carboxylic acid functional group into the more reactive acyl chloride. The availability and purity of 2-Mercaptonicotinic acid are critical starting parameters for the successful synthesis of the target compound.

Reaction Conditions and Optimization for Thionyl Chloride Mediated Synthesis

The conversion of 2-Mercaptonicotinic acid to this compound is most commonly achieved through the use of thionyl chloride (SOCl₂). This reagent is highly effective for the synthesis of acyl chlorides from carboxylic acids, as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. sciencemadness.org The general reaction is analogous to the synthesis of nicotinoyl chloride from nicotinic acid. chemguide.co.uklibretexts.org

The reaction mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is unstable and subsequently undergoes nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the release of SO₂ and HCl gases. researchgate.net

Solvent Selection for Controlled Acyl Halide Formation (e.g., Dichloromethane)

The choice of solvent is a critical factor in controlling the reaction rate and minimizing side reactions. Dichloromethane (CH₂Cl₂) is a commonly employed solvent for this type of transformation. Its inert nature prevents it from reacting with the highly reactive thionyl chloride and the resulting acyl chloride. Furthermore, its relatively low boiling point (39.6 °C) facilitates its removal from the reaction mixture during the work-up phase. Other non-protic organic solvents can also be utilized, but dichloromethane's ability to dissolve a wide range of organic compounds and its general inertness make it a preferred choice.

Temperature Regulation for Reaction Specificity (e.g., Low Temperature Regimes)

Control of the reaction temperature is crucial for ensuring the specificity of the acyl halide formation and preventing unwanted side reactions or degradation of the product. While some procedures for the synthesis of analogous compounds like nicotinoyl chloride involve heating the reaction mixture to reflux, libretexts.orgthieme-connect.com employing low-temperature regimes can offer greater control, particularly when dealing with sensitive functional groups.

Initially, the reaction may be started at a reduced temperature, such as 0 °C, during the addition of thionyl chloride to manage the initial exothermic reaction. Subsequently, the temperature can be gradually raised to room temperature or reflux to drive the reaction to completion. The optimal temperature profile is dependent on the specific substrate and the desired reaction kinetics.

Catalytic and Stoichiometric Base Additives (e.g., Pyridine)

The addition of a base, such as pyridine (B92270), can be beneficial in the synthesis of acyl chlorides. Pyridine can act as a catalyst or be used in stoichiometric amounts. Its primary role is to neutralize the hydrogen chloride (HCl) gas produced during the reaction. This prevents the protonation of the nitrogen atom in the pyridine ring of the starting material, which could otherwise deactivate it towards the desired reaction.

In a catalytic capacity, a small amount of pyridine is sufficient to facilitate the reaction. When used in stoichiometric amounts, it ensures the complete neutralization of the generated HCl. The choice between catalytic and stoichiometric use depends on the specific requirements of the synthesis and the sensitivity of the starting material and product to acidic conditions.

| Parameter | Condition | Rationale |

| Reagent | Thionyl chloride (SOCl₂) | Efficient conversion of carboxylic acid to acyl chloride with gaseous byproducts. |

| Solvent | Dichloromethane (CH₂Cl₂) | Inert, good solubility for reactants, and easy to remove. |

| Temperature | Initial cooling (e.g., 0 °C), followed by reflux | Controls initial exothermicity and drives the reaction to completion. |

| Additive | Pyridine (catalytic or stoichiometric) | Neutralizes HCl byproduct, preventing side reactions. |

Scalability Considerations for Research and Industrial Production

Scaling up the synthesis of this compound from a laboratory to an industrial setting presents several challenges. A key consideration is the management of the gaseous byproducts, SO₂ and HCl. In a large-scale reaction, these corrosive and toxic gases must be safely scrubbed from the effluent gas stream.

Furthermore, the exothermic nature of the reaction requires efficient heat management to maintain optimal temperature control in a large reactor. The choice of solvent and the concentration of the reactants may also need to be adjusted to ensure safe and efficient operation on a larger scale. An industrial-scale protocol for the closely related nicotinoyl chloride hydrochloride involves refluxing nicotinic acid in thionyl chloride, followed by vacuum distillation to remove excess reagent, and then treatment with diethyl ether to isolate the product. chemguide.co.uk This provides a model for potential large-scale production of this compound.

Alternative Synthetic Routes and Emerging Methodologies

While thionyl chloride is the most common reagent for the synthesis of this compound, other methods for the formation of acyl chlorides from carboxylic acids exist. These alternative routes may be advantageous in specific contexts, such as when the starting material is sensitive to the conditions of the thionyl chloride reaction.

Alternative reagents include:

Oxalyl chloride ((COCl)₂): Often used with a catalytic amount of dimethylformamide (DMF), oxalyl chloride can be a milder alternative to thionyl chloride. The byproducts, carbon dioxide and carbon monoxide, are also gaseous. wikipedia.org

Phosphorus pentachloride (PCl₅): This is a powerful chlorinating agent that reacts with carboxylic acids to form acyl chlorides. The byproduct is phosphoryl chloride (POCl₃), which must be separated from the desired product. chemguide.co.ukchemguide.co.uk

Phosphorus trichloride (B1173362) (PCl₃): Another phosphorus-based reagent that can be used for this conversion. chemguide.co.uk

An emerging methodology involves the use of a solid-phase scavenging approach. In this method, a polymer-supported amine resin is used to neutralize the HCl byproduct, simplifying the purification process as the resin can be easily filtered off. thieme-connect.com This technique offers a milder and more streamlined approach to the synthesis of acyl chlorides.

| Reagent | Byproducts | Advantages | Disadvantages |

| Thionyl chloride (SOCl₂) | SO₂, HCl (gaseous) | Volatile byproducts simplify purification. | Can be harsh for sensitive molecules. |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl (gaseous) | Milder than thionyl chloride. | More expensive than thionyl chloride. |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Highly reactive. | Liquid byproduct requires separation. |

| Solid-phase scavenger resin | Resin hydrochloride (solid) | Simplified purification. | May be less cost-effective for large scale. |

Chemical Reactivity and Mechanistic Investigations of 2 Mercaptonicotinoyl Chloride

Electrophilic Reactivity of the Acyl Chloride Moiety

The acyl chloride group in 2-mercaptonicotinoyl chloride is a powerful electrophile. The carbonyl carbon is rendered highly electron-deficient due to the inductive electron-withdrawing effects of both the chlorine atom and the adjacent oxygen atom. This pronounced electrophilicity makes it highly susceptible to attack by a wide range of nucleophiles.

Nucleophilic Acyl Substitution Mechanisms

The predominant reaction pathway for this compound with nucleophiles is the nucleophilic acyl substitution mechanism. This is generally a two-step process involving a tetrahedral intermediate. In the first step, the nucleophile attacks the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. The second step involves the reformation of the carbon-oxygen double bond and the expulsion of the chloride ion, which is an excellent leaving group.

This compound is expected to react readily with primary and secondary amines to form the corresponding N-substituted 2-mercaptonicotinamides. The reaction is typically rapid and exothermic. chemguide.co.uk A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrogen chloride gas that is formed as a byproduct. libretexts.org The general reaction proceeds as follows:

With Primary Amines: Formation of N-alkyl or N-aryl-2-mercaptonicotinamides.

With Secondary Amines: Formation of N,N-dialkyl-2-mercaptonicotinamides.

Table 1: Hypothetical Amidation Reactions of this compound

| Amine Nucleophile | Product | Expected Observations |

| Aniline | N-phenyl-2-mercaptonicotinamide | Vigorous reaction, formation of a solid product. |

| Diethylamine | N,N-diethyl-2-mercaptonicotinamide | Exothermic reaction, formation of an oily or solid product. |

| Glycine (B1666218) methyl ester | Methyl 2-(2-mercaptonicotinamido)acetate | Reaction would likely be carried out in a non-protic solvent to avoid side reactions with the ester. |

The reaction of this compound with alcohols yields the corresponding 2-mercaptonicotinic acid esters. These reactions are also typically vigorous and are often carried out in the presence of a base to scavenge the HCl produced. libretexts.org The reactivity of the alcohol (primary > secondary > tertiary) will influence the reaction conditions required.

The general process involves the alcohol's oxygen atom acting as the nucleophile, attacking the carbonyl carbon of the acyl chloride.

Table 2: Hypothetical Esterification Reactions of this compound

| Alcohol Nucleophile | Product | Expected Reaction Conditions |

| Methanol | Methyl 2-mercaptonicotinate | Reaction can be performed at room temperature or with gentle heating in the presence of a base like pyridine. |

| Ethanol | Ethyl 2-mercaptonicotinate | Similar conditions to methanol, potentially with slightly slower reaction rates. |

| Isopropanol | Isopropyl 2-mercaptonicotinate | May require slightly more forcing conditions (e.g., heating) compared to primary alcohols. |

This compound can react with thiols to form thioesters. In this reaction, the sulfur atom of the thiol acts as the nucleophile. These reactions are analogous to esterifications and are also typically performed in the presence of a base. The resulting thioesters are valuable synthetic intermediates.

Table 3: Hypothetical Thioesterification Reactions of this compound

| Thiol Nucleophile | Product | Potential Synthetic Utility |

| Ethanethiol | S-ethyl 2-mercaptonicotinothioate | Intermediate for further organic transformations. |

| Thiophenol | S-phenyl 2-mercaptonicotinothioate | Can be used in the synthesis of more complex aromatic compounds. |

| Cysteine derivative | S-(2-mercaptonicotinoyl)cysteine derivative | Potentially useful in peptide modification and bioconjugation chemistry. |

Beyond amines, alcohols, and thiols, this compound is expected to react with a variety of other heteroatom nucleophiles. For instance, reaction with water leads to hydrolysis, forming 2-mercaptonicotinic acid. Carboxylates can react to form mixed anhydrides. These reactions further highlight the high reactivity of the acyl chloride functional group.

Role of Lewis Acids in Acylation Processes

Lewis acids can play a significant role in acylation reactions involving acyl chlorides. researchgate.net They function by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. This is particularly useful when weaker nucleophiles are employed. researchgate.net

In the context of this compound, a Lewis acid could potentially coordinate to either the carbonyl oxygen or the nitrogen atom of the pyridine ring. Coordination to the carbonyl oxygen would activate the acyl chloride for nucleophilic attack. Common Lewis acids used in such reactions include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and tin(IV) chloride (SnCl₄). researchgate.netmdpi.com

For example, in a Friedel-Crafts acylation reaction, a Lewis acid would be essential to generate the acylium ion necessary for electrophilic aromatic substitution. While specific studies on Lewis acid-catalyzed reactions of this compound are not detailed in the available literature, the principles of such catalysis are well-established for other acyl chlorides. pearson.com The presence of the sulfur atom and the pyridine nitrogen may also influence the interaction with Lewis acids, potentially leading to complex formation that could either enhance or hinder the desired acylation reaction.

Nucleophilic Reactivity of the Thiol Moiety

The thiol (-SH) group of this compound is a potent nucleophile, a characteristic that defines much of its chemical reactivity. The sulfur atom, being larger and more polarizable than oxygen, readily donates its lone pair of electrons to electrophilic centers. This heightened nucleophilicity, particularly when deprotonated to the thiolate anion (S⁻), allows it to participate in a wide array of chemical transformations.

The nucleophilic nature of the thiol group is central to its ability to form stable covalent bonds with various biological and chemical entities. This reactivity is harnessed in bioconjugation, where the thiol can selectively react with specific functional groups on proteins or other macromolecules.

A notable application of this principle is observed in derivatives of this compound, such as 2-Mercaptonicotinoyl glycine (2-MNG). Research has demonstrated that the thiol group of 2-MNG can covalently conjugate with melanin (B1238610) precursors. This interaction effectively inhibits the synthesis of new melanin by binding to these precursors and preventing their integration into the growing melanin polymer. This thiol-mediated covalent bond formation occurs without inhibiting the tyrosinase enzyme, showcasing a distinct mechanism of action.

The general mechanism involves the attack of the sulfur atom on an electrophilic carbon, such as that in a Michael acceptor or an alkyl halide, forming a stable carbon-sulfur (thioether) bond. This targeted covalent modification is a cornerstone of modern chemical biology and drug development, allowing for the specific and often irreversible labeling or inhibition of biological targets. researchgate.netnih.govacs.orgresearchgate.net

The sulfur atom in the mercapto group exists in its most reduced state (-2). Consequently, it is susceptible to oxidation by a variety of oxidizing agents, leading to the formation of several key sulfur-containing functional groups.

Under mild oxidizing conditions, two molecules of this compound can couple to form a symmetrical disulfide, bis(3-(chloroformyl)pyridin-2-yl) disulfide . This reaction involves the formation of a sulfur-sulfur (S-S) bond, a critical linkage in the structure and function of many proteins.

This oxidation can occur spontaneously through autoxidation in the presence of atmospheric oxygen, a process that is often catalyzed by amines. wikipedia.org For more controlled and efficient synthesis, specific oxidizing agents are employed. The reaction is a two-electron oxidation process where each thiol loses a hydrogen atom and a new bond is formed between the two sulfur atoms. youtube.comnih.gov This transformation is reversible, and the disulfide bond can be cleaved back to the corresponding thiols using reducing agents.

The resulting disulfide is a bifunctional molecule, retaining the two reactive acyl chloride groups, which makes it a valuable crosslinking agent capable of reacting with various nucleophiles. wikipedia.org

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Air (O₂) | Spontaneous, often base-catalyzed | bis(3-(chloroformyl)pyridin-2-yl) disulfide |

| Iodine (I₂) | Mild, controlled conditions | bis(3-(chloroformyl)pyridin-2-yl) disulfide |

| Hydrogen Peroxide (H₂O₂) | Mild conditions | bis(3-(chloroformyl)pyridin-2-yl) disulfide |

| Dimethyl sulfoxide (B87167) (DMSO) | Acidic conditions (e.g., with HI) | bis(3-(chloroformyl)pyridin-2-yl) disulfide |

Treatment with strong oxidizing agents can further oxidize the thiol group beyond the disulfide stage to form a sulfonic acid (3-(chloroformyl)pyridine-2-sulfonic acid ). This is an irreversible transformation that involves the addition of three oxygen atoms to the sulfur atom.

Hydrogen Peroxide (H₂O₂) : Hydrogen peroxide is a common oxidant that can convert thiols to sulfonic acids, typically proceeding through sulfenic acid (R-SOH) and sulfinic acid (R-SO₂H) intermediates. nih.govacs.orgresearchgate.netresearchgate.net The reaction pathway involves the nucleophilic attack of the thiol or thiolate on the peroxide, leading to the stepwise oxidation of the sulfur atom. nih.govacs.orgresearchgate.net The anionic thiolate is generally more reactive towards H₂O₂ than the neutral thiol. nih.govacs.orgresearchgate.net

Potassium Permanganate (B83412) (KMnO₄) : Potassium permanganate is a very strong oxidizing agent that can exhaustively oxidize organic molecules. libretexts.org In acidic or neutral conditions, it will readily oxidize the thiol group of this compound to the corresponding sulfonic acid. The mechanism is complex but involves the transfer of oxygen atoms from the permanganate ion to the sulfur atom. uregina.ca

| Oxidizing Agent | General Reaction | Expected Product |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | R-SH + 3H₂O₂ → R-SO₃H + 3H₂O | 3-(chloroformyl)pyridine-2-sulfonic acid |

| Potassium Permanganate (KMnO₄) | R-SH + [O] → R-SO₃H | 3-(chloroformyl)pyridine-2-sulfonic acid |

While the thiol group itself is in a reduced state, the other reactive moiety on the molecule, the acyl chloride, is readily susceptible to reduction. The choice of reducing agent allows for different synthetic outcomes.

Lithium Aluminum Hydride (LiAlH₄) : As a powerful and non-selective reducing agent, LiAlH₄ will readily reduce the acyl chloride group to a primary alcohol. quora.commasterorganicchemistry.comsaskoer.cayoutube.com The reaction proceeds through an aldehyde intermediate which is immediately further reduced. Due to its high reactivity, LiAlH₄ would convert this compound to (2-mercaptopyridin-3-yl)methanol (B166229) .

Sodium Borohydride (B1222165) (NaBH₄) : Sodium borohydride is a milder and more selective reducing agent compared to LiAlH₄. masterorganicchemistry.com Generally, it does not reduce acyl chlorides under standard conditions. However, under specific conditions, such as in the presence of certain solvents like DMF or with phase-transfer catalysts, NaBH₄ can be used to reduce acyl chlorides to alcohols or, with careful control, stop at the aldehyde stage. tandfonline.comchemistrysteps.commdma.ch This difference in reactivity allows for selective reduction of other functional groups in a molecule while leaving an acyl chloride intact, or vice versa if special conditions are employed.

| Reducing Agent | Reactivity | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Strong, reduces acyl chloride to primary alcohol | (2-mercaptopyridin-3-yl)methanol |

| Sodium Borohydride (NaBH₄) | Mild, generally unreactive with acyl chlorides unless under specific conditions | No reaction (standard conditions) or (2-mercaptopyridin-3-yl)methanol (special conditions) |

Oxidation Pathways of the Mercapto Group

Orthogonal Functionalization and Dual Reactivity Exploitation

This compound possesses two distinct and chemically orthogonal functional groups: a soft nucleophilic thiol and a hard electrophilic acyl chloride. This dual reactivity allows for selective, stepwise modification of the molecule, making it a versatile building block in synthesis.

Thiol Reactivity : The thiol group (-SH) acts as a soft nucleophile. masterorganicchemistry.com It will preferentially react with soft electrophiles. Examples include:

Alkylation : Reaction with alkyl halides in an Sₙ2 reaction to form thioethers. masterorganicchemistry.comstudysmarter.co.uk

Michael Addition : Conjugate addition to α,β-unsaturated carbonyl compounds.

Maleimide Conjugation : A rapid and specific reaction with maleimides to form a stable thioether linkage, commonly used in bioconjugation. acs.org

Acyl Chloride Reactivity : The acyl chloride is a highly reactive, hard electrophile. It reacts readily with hard nucleophiles, such as:

Aminolysis : Reaction with primary or secondary amines to form amides.

Alcoholysis : Reaction with alcohols to form esters. nih.gov

Hydrolysis : Reaction with water to form the corresponding carboxylic acid.

This orthogonality allows a chemist to perform sequential reactions. For instance, one could first react the thiol with a maleimide-containing molecule under neutral or slightly acidic pH, leaving the acyl chloride untouched. Subsequently, the acyl chloride can be reacted with an amine in the presence of a non-nucleophilic base to form an amide, yielding a complex, multifunctional molecule. acs.orgnih.govnih.gov This ability to selectively address each functional group independently is a powerful strategy in the synthesis of complex molecular architectures, probes, and therapeutic agents. nih.gov

Applications of 2 Mercaptonicotinoyl Chloride in Advanced Organic Synthesis

Derivatization Strategies for Targeted Synthesis and Reactivity Modulation

Thiol-Reactive Derivatization for Selective Functionalization

Disulfide-Based Modifications

The thiol group of 2-mercaptonicotinoyl chloride is a key handle for introducing disulfide bonds, which are crucial structural motifs in medicinal chemistry and materials science. wikipedia.org These modifications can be achieved through either oxidation to form symmetrical disulfides or by reaction with other thiol-containing compounds or their derivatives to generate unsymmetrical disulfides.

Symmetrical Disulfide Formation: The most direct disulfide modification is the oxidation of the thiol group. Mild oxidizing agents can be employed to couple two molecules of a 2-mercaptopyridine (B119420) derivative, yielding a symmetrical 2,2'-dipyridyl disulfide. Studies on related 2-mercaptopyridine derivatives have shown that autoxidation can occur, where atmospheric oxygen facilitates the formation of the disulfide bond over time in solution. jrimt.jp For more controlled and efficient synthesis, reagents such as hydrogen peroxide or iodine can be used. The resulting symmetrical disulfide, bis(3-(chloroformyl)pyridin-2-yl) disulfide, retains the two reactive acyl chloride groups, making it a bifunctional crosslinking agent capable of reacting with various nucleophiles.

Unsymmetrical Disulfide Formation: The synthesis of unsymmetrical disulfides offers greater molecular diversity and is a cornerstone of modern drug development and bioconjugation techniques. mdpi.comresearchgate.net A common and effective strategy involves a two-step, one-pot procedure. First, the symmetrical disulfide of a 2-mercaptonicotinic acid derivative is cleaved with a reagent like sulfuryl chloride (SO₂Cl₂) to generate a reactive sulfenyl chloride intermediate. mdpi.com This intermediate is not isolated but is immediately reacted with a different thiol to produce the desired unsymmetrical disulfide in good yields. mdpi.comorganic-chemistry.org This method allows the 2-mercaptonicotinoyl moiety to be linked to a wide array of molecules, including alkyl thiols, aryl thiols, and complex biomolecules. organic-chemistry.org

Another important application is the "preactivation" of thiolated polymers or molecules. For instance, polymers modified with cysteine can react with 2-mercaptonicotinic acid (MNA) or its activated derivatives. nih.gov This creates a reactive pyridyl disulfide linkage on the polymer, which can then readily undergo thiol-disulfide exchange with a target thiol, a strategy employed to enhance the mucoadhesive properties of drug delivery systems. nih.gov

The table below details representative unsymmetrical disulfides synthesized from derivatives of 2-mercaptonicotinic acid, highlighting the versatility of this synthetic approach.

Interactive Data Table: Representative Unsymmetrical Disulfides from 2-Mercaptopyridine Derivatives

| Heterocyclic Component | Terpene Thiol Component | Product | Yield (%) | Reference |

| Methyl 2-mercaptonicotinat | (-)-Isopulegol thiol | Methyl 2-(((-)-isopulegyl)disulfanyl)nicotinate | 88% | mdpi.com |

| Methyl 2-mercaptonicotinat | (+)-Menthone thiol | Methyl 2-(((+)-menthonyl)disulfanyl)nicotinate | 85% | mdpi.com |

| Methyl 2-mercaptonicotinat | (-)-Menthone thiol | Methyl 2-(((-)-menthonyl)disulfanyl)nicotinate | 81% | mdpi.com |

Computational Chemistry and Molecular Modeling Studies of 2 Mercaptonicotinoyl Chloride

Elucidation of Reaction Mechanisms and Transition States

The reaction mechanisms involving 2-Mercaptonicotinoyl chloride are expected to be dominated by the high reactivity of the acyl chloride group toward nucleophiles. Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the intricate details of these reactions, including the identification of intermediates and transition states.

The primary reaction of this compound is nucleophilic acyl substitution. The mechanism generally proceeds through a tetrahedral intermediate. taylorandfrancis.com For instance, in the reaction with an amine, the nitrogen atom of the amine would attack the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form a stable amide.

Computational studies on the reaction of acyl chlorides with pyridine (B92270) have provided insights into the transition states of such nucleophilic substitution reactions. researchgate.netresearchgate.netrsc.orgscispace.com These studies indicate that the reaction can proceed through a concerted or a stepwise mechanism, depending on the specific reactants and solvent conditions. The transition state geometry involves the partial formation of the new bond with the nucleophile and the partial breaking of the carbon-chlorine bond. rsc.org The energy barrier for this process can be calculated, providing a quantitative measure of the reaction rate.

A computational study on the nucleophilic substitution of acyl chlorides with pyridine using DFT calculations assessed the mechanisms of substitution at an unsaturated carbon center. researchgate.netrsc.orgscispace.com The study identified the transition state for the reaction of acyl bromide with pyridine, which is expected to be structurally similar to that with acyl chloride. rsc.org The free energy barrier for the reaction of CH3COCl with pyridine was calculated to be 13.8 kcal/mol in dichloromethane, proceeding via a concerted mechanism. rsc.org It is plausible that the reaction of this compound with nucleophiles follows a similar mechanistic pathway.

Table 1: Analogous Calculated Activation Energies for Nucleophilic Acyl Substitution

| Reactants | Method | Solvent | Activation Energy (kcal/mol) | Reference |

| CH₃COCl + Pyridine | DFT | Dichloromethane | 13.8 | rsc.org |

| CH₃COBr + Pyridine | DFT | Not Specified | Not Specified | rsc.org |

This table presents data from analogous systems to infer the potential reactivity of this compound.

Furthermore, the mercapto group can also participate in reactions, such as S-acylation or oxidation. Computational studies on radical-mediated thiol-ene reactions have elucidated the mechanisms of thiol additions to unsaturated systems, which could be relevant for potential side reactions or further derivatization of this compound. rsc.org

Prediction of Reactivity, Selectivity, and Regiochemistry

Computational chemistry provides powerful tools to predict the reactivity, selectivity, and regiochemistry of this compound. Molecular orbital theory, particularly the analysis of frontier molecular orbitals (HOMO and LUMO), is instrumental in this regard.

The electrophilicity of the carbonyl carbon in the acyl chloride group is a key determinant of its reactivity. The presence of the electron-withdrawing trifluoromethyl group in 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride, for example, is known to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Similarly, the pyridine ring in this compound influences the electronic properties of the acyl chloride group.

DFT calculations can be used to determine various reactivity descriptors, such as the electrophilicity index, which quantifies the ability of a molecule to accept electrons. nih.gov By comparing the electrophilicity index of this compound with that of other acyl chlorides, a relative reactivity scale can be established.

Regioselectivity in reactions involving this compound is another area where computational predictions are valuable. For instance, in reactions with nucleophiles that have multiple reactive sites, calculations can help determine which site on the this compound molecule is more likely to react. This is particularly relevant given the presence of both the acyl chloride and the mercapto group. Computational studies on the acylation of 4-hydroxy-2-mercaptopyridine-N-oxide have shown that monoacetylation is predicted to occur at the 4-position as the thermodynamic product, demonstrating the power of these methods in predicting regioselectivity. tandfonline.com

Conformational Analysis and Energetic Profiles

The conformational flexibility of this compound is an important aspect of its chemistry, as different conformers can exhibit different reactivities and biological activities. The molecule's conformation is primarily determined by the rotation around the C-C bond connecting the pyridine ring to the acyl chloride group and the orientation of the mercapto group.

A significant feature of 2-mercaptopyridines is their existence in a tautomeric equilibrium between the thiol and thione forms. researchgate.netresearchgate.net Computational studies have shown that in the gas phase, the thiol form of 2-mercaptopyridine (B119420) is generally more stable. researchgate.net However, in polar solvents, the thione tautomer is often favored. researchgate.net For this compound, it is likely that a similar tautomeric equilibrium exists.

Table 2: Analogous Tautomeric Equilibrium Data for 2-Mercaptopyridine

| Tautomer | Method | Solvent | Relative Energy (kcal/mol) | Reference |

| 2-Pyridinethiol | DFT | Gas Phase | 0.0 (Reference) | researchgate.net |

| 2(1H)-Pyridinethione | DFT | Gas Phase | ~ -7.0 | researchgate.net |

| 2-Pyridinethiol | DFT | Water | Higher Energy | researchgate.net |

| 2(1H)-Pyridinethione | DFT | Water | Lower Energy | researchgate.net |

This table presents data for 2-mercaptopyridine to illustrate the likely tautomeric behavior of this compound.

Computational methods can be used to perform a systematic conformational search to identify all stable conformers and to calculate their relative energies. This information can be used to construct a potential energy surface, which provides a comprehensive picture of the molecule's conformational landscape. Studies on the conformational analysis of other pyridine derivatives have demonstrated the utility of these approaches. acs.org

Ligand-Target Interaction Modeling for Derivatives (e.g., in biological systems)

Derivatives of nicotinoyl chloride have been extensively studied for their potential as therapeutic agents, particularly as enzyme inhibitors. researchgate.nettandfonline.comresearchgate.net Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction of these derivatives with their biological targets.

For example, derivatives of nicotinamide (B372718) have been designed and evaluated as inhibitors of VEGFR-2, a key protein involved in angiogenesis. researchgate.nettandfonline.comresearchgate.net In these studies, molecular docking is used to predict the binding mode of the ligand within the active site of the protein. This information helps to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding affinity.

MD simulations can then be used to study the dynamic behavior of the ligand-protein complex over time. researchgate.net These simulations provide insights into the stability of the binding mode and can reveal conformational changes in both the ligand and the protein upon binding. The results of these simulations can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the docking score.

While no specific ligand-target interaction modeling studies for derivatives of this compound are readily available, the methodologies applied to other nicotinoyl chloride derivatives serve as a clear blueprint for how such investigations would be conducted. The pyridine scaffold is a common motif in drug design, and its derivatives have been shown to interact with a wide range of biological targets. nih.gov

In Silico Predictive Methodologies for Chemical Design

The principles of computational chemistry and molecular modeling are increasingly being applied in the de novo design of novel chemical entities with desired properties. In silico predictive methodologies play a crucial role in this process, enabling the rational design of molecules with enhanced activity, selectivity, and pharmacokinetic profiles.

For derivatives of this compound, these methodologies can be used to design new compounds with improved biological activity. For instance, based on the understanding of the ligand-target interactions from docking and MD simulations, new functional groups can be introduced to the molecular scaffold to enhance binding affinity.

Furthermore, computational methods can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of newly designed compounds. mdpi.commdpi.com This allows for the early identification of potential liabilities, such as poor oral bioavailability or high toxicity, and enables the optimization of the molecular structure to improve these properties. The use of in silico ADMET prediction is a standard practice in modern drug discovery and has been applied to various pyridine-based compounds. mdpi.com

The pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous approved drugs. nih.gov The versatility of the pyridine ring allows for the introduction of various substituents, leading to a wide range of biological activities. auctoresonline.org Computational approaches are instrumental in exploring this vast chemical space and identifying promising new drug candidates.

Biomolecular Modification and Biochemical Pathway Probing Through 2 Mercaptonicotinoyl Chloride Derivatives

Protein Acylation and Directed Functionalization Strategies

Protein acylation is a post-translational modification that plays a critical role in regulating various cellular functions, including protein localization, stability, and interaction with other molecules. frontiersin.orgnih.gov The covalent attachment of acyl groups to specific amino acid residues can profoundly alter the physicochemical properties of a protein. 2-Mercaptonicotinoyl chloride serves as a precursor for reagents that can be used to acylate proteins, offering a means to introduce a unique chemical handle for further functionalization or to directly modulate protein activity.

Cysteine Residue Targeting via Sulfhydryl Chemistry

The thiol group of cysteine residues is a prime target for specific chemical modification within proteins due to its relatively high nucleophilicity and lower abundance compared to other residues like lysine. thermofisher.com Thiol-reactive compounds, such as those derived from this compound, can selectively form stable thioether or thioester bonds with cysteine residues. thermofisher.com This specificity allows for site-directed labeling and modification of proteins, which is particularly valuable for studying proteins where a single cysteine residue plays a key functional or structural role. thermofisher.com The reaction of a thiol-reactive probe with a cysteine residue is a fundamental strategy in bioconjugation chemistry. thermofisher.com

The general mechanism involves the nucleophilic attack of the cysteine thiol on an electrophilic center of the modifying agent. In the context of this compound derivatives, the acyl chloride can react with nucleophiles, while the mercapto group can form covalent bonds with electrophilic centers. This dual reactivity makes it a versatile tool for protein modification.

Impact on Protein Structure and Function

The introduction of a 2-mercaptonicotinoyl group or its derivatives onto a protein can have significant consequences for the protein's three-dimensional structure and its biological function. nih.gov The addition of this chemical moiety can induce conformational changes, alter protein-protein or protein-ligand interactions, and modulate enzymatic activity. frontiersin.orgmdpi.comthermofisher.com

For instance, S-acylation, the attachment of fatty acids to cysteine residues, is known to regulate protein localization to membranes, intracellular trafficking, and protein stability. frontiersin.org While this compound itself is not a fatty acid, its attachment to a cysteine residue can similarly influence the local environment and interactions of the modified protein. The impact of such modifications is highly dependent on the specific protein and the location of the modified cysteine residue.

Design and Development of Enzyme Inhibitors via Thiol-Reactive Modifications

The targeted inhibition of enzymes is a major focus in drug discovery and chemical biology. Thiol-reactive compounds have been investigated for their potential as enzyme inhibitors, particularly for enzymes that possess a critical cysteine residue in their active site. nih.gov By covalently modifying this cysteine, a thiol-reactive inhibitor can irreversibly inactivate the enzyme.

Research has indicated that derivatives of this compound can be employed to develop novel enzyme inhibitors through thiol chemistry. While specific examples of enzymes inhibited directly by this compound are not extensively detailed in the provided search results, the principle of using thiol-reactive species to target enzymes is well-established. nih.gov The development of such inhibitors often involves screening a library of compounds for their ability to react with and inactivate the target enzyme.

Research into Protein-Protein and Protein-Ligand Interactions

Understanding the intricate network of protein-protein and protein-ligand interactions is fundamental to deciphering cellular signaling and metabolic pathways. mdpi.comarxiv.org Chemical probes and modification strategies are essential tools in these investigations. nih.govnih.gov Derivatives of this compound can be utilized in these studies in several ways.

For studying protein-protein interactions, a 2-mercaptonicotinoyl derivative could be used to label a "bait" protein. nih.govnih.gov This labeled protein can then be used in pull-down assays or other techniques to identify its interacting partners ("prey"). thermofisher.com The unique chemical properties of the nicotinoyl moiety could facilitate the detection or isolation of the protein complex.

In the context of protein-ligand interactions, these compounds can be used to probe binding sites or to develop affinity-based probes. nih.govopenreview.net For example, a derivative could be designed to bind to a specific pocket on a protein, and its covalent attachment to a nearby cysteine could help to map the binding site. nih.gov Techniques like mass spectrometry can then be used to identify the modified peptide and pinpoint the location of the interaction. frontiersin.org

Mechanistic Studies on Biochemical Pathway Modulation (e.g., for derivatives like 2-Mercaptonicotinoyl glycine)

A significant area of research involving 2-mercaptonicotinoyl derivatives is the modulation of biochemical pathways, with a notable example being the inhibition of melanogenesis by 2-Mercaptonicotinoyl glycine (B1666218) (2-MNG). echemi.comnih.gov

Investigation of Covalent Binding to Melanin (B1238610) Precursors

Recent studies have elucidated the unique mechanism by which 2-MNG inhibits melanin production. researchgate.netnih.gov Unlike many conventional skin-lightening agents that act by inhibiting the enzyme tyrosinase, 2-MNG functions by directly interacting with melanin precursors. nih.gov

In vitro and in vivo studies have demonstrated that 2-MNG prevents both immediate skin darkening and new melanin synthesis through the covalent conjugation of its thiol group to melanin precursors. echemi.comnih.gov This action effectively blocks the integration of these precursors into the growing melanin polymer, thereby inhibiting both eumelanin (B1172464) and pheomelanin synthesis. researchgate.netnih.gov A key advantage of this mechanism is that it does not compromise the integrity of melanocytes, the melanin-producing cells. researchgate.netnih.gov

Clinical studies have confirmed the efficacy of 2-MNG in reducing UV-induced skin pigmentation. nih.gov Formulations containing 2-MNG were shown to be effective in managing hyperpigmentation, offering a promising alternative to traditional tyrosinase inhibitors. echemi.comnih.gov

Exploration of Non-Enzymatic Mechanisms in Biological Processes

The investigation of biological pathways has traditionally centered on the inhibition or modulation of key enzymes. However, an alternative and insightful approach involves the use of reactive chemical probes that interact directly with pathway intermediates through non-enzymatic mechanisms. Derivatives of this compound are particularly well-suited for this purpose due to their inherent chemical reactivity, which allows for the modification of biomolecules and the probing of complex biochemical processes. The presence of a thiol group and a reactive acyl chloride function enables these compounds to form covalent bonds with specific biological targets, thereby intercepting pathways at non-enzymatic steps.

A prominent example of this approach is the use of 2-Mercaptonicotinoyl glycine (2-MNG), a derivative of this compound, to explore the melanogenesis pathway. researchgate.netnih.gov Melanogenesis, the process of melanin pigment production, is a complex cascade of enzymatic and oxidative reactions. researchgate.net The key regulatory enzyme in this pathway is tyrosinase, and historically, the development of agents to control pigmentation has focused almost exclusively on inhibiting this enzyme. researchgate.netresearchgate.net

Research, however, has revealed that 2-MNG operates through a distinct, non-enzymatic mechanism. researchgate.netnih.gov Studies utilizing high-throughput screening and in silico predictive methods identified 2-MNG as a potent modulator of pigmentation. researchgate.netnih.gov Crucially, subsequent experiments demonstrated that 2-MNG does not inhibit tyrosinase. researchgate.netnih.gov Instead, it acts by directly targeting and binding to melanin precursors, preventing their incorporation into the growing melanin polymer. nih.gov This mode of action represents a significant departure from classical, enzyme-centric strategies.

The mechanism involves the covalent conjugation of the thiol group (-SH) of 2-MNG with melanin precursors. echemi.com This biomolecular modification effectively halts the pigment production cascade at a post-tyrosinase stage, leading to an inhibition of both eumelanin and pheomelanin synthesis without affecting the viability of the melanocytes. nih.gov The efficacy of this non-enzymatic intervention has been confirmed in studies on pigmented reconstructed epidermis and human skin explants. researchgate.netnih.gov

The study of 2-MNG's interaction with pathway intermediates showcases how such derivatives can be used to probe biochemical pathways. By demonstrating that melanogenesis can be effectively controlled by intercepting precursors, 2-MNG has provided valuable insight into the downstream, non-enzymatic steps of pigment formation. This approach of using a reactive molecule to covalently modify and sequester pathway components offers a powerful method for exploring and modulating biological processes that are not solely governed by enzyme kinetics.

Research Findings on 2-MNG Efficacy

Clinical and in vitro studies have quantified the effect of 2-MNG on different facets of pigmentation. The data below summarizes findings from studies evaluating its performance in preventing UV-induced skin darkening.

| Study Parameter | Vehicle (Control) | 2-MNG (0.5%) | 2-MNG (1%) | Finding |

| Immediate Darkening | Baseline | Significant Reduction | Greater Reduction | 2-MNG significantly reduced immediate darkening compared to the vehicle. echemi.com |

| New Melanin Production | Baseline | Significant Inhibition | Higher Inhibition | 2-MNG significantly inhibited new melanin synthesis, with the 1% concentration showing higher performance. echemi.com |

Comparison of Mechanistic Approaches in Melanogenesis Inhibition

The unique mode of action of 2-MNG is best understood when contrasted with traditional melanogenesis inhibitors.

| Feature | Traditional Inhibitors (e.g., Hydroquinone) | 2-Mercaptonicotinoyl Glycine (2-MNG) |

| Primary Target | Tyrosinase Enzyme c3m-nice.fr | Melanin Precursors researchgate.netnih.gov |

| Mechanism | Competitive or non-competitive inhibition of enzyme activity. researchgate.net | Covalent conjugation with pathway intermediates via its thiol group. echemi.com |

| Nature of Interaction | Enzymatic Inhibition | Non-Enzymatic Biomolecular Modification researchgate.netnih.gov |

| Impact on Melanocytes | Can be associated with cytotoxicity. | Preserves the integrity of melanocytes. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.